1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tuftsinyl-n-hexylamide typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The hexylamide group is introduced during the final stages of synthesis through a coupling reaction with hexylamine .
Industrial Production Methods
Industrial production of tuftsinyl-n-hexylamide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of immune cells.
Medicine: Explored for its potential therapeutic applications, including as an immunomodulatory agent and in drug delivery systems.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of tuftsinyl-n-hexylamide involves its interaction with specific receptors on immune cells, leading to the activation and enhancement of their functions. The hexylamide modification increases the compound’s stability and bioavailability, allowing for more effective interaction with its molecular targets. The pathways involved include the activation of signaling cascades that promote immune cell proliferation and activity .
Comparison with Similar Compounds
Similar Compounds
Tuftsin: The natural tetrapeptide from which tuftsinyl-n-hexylamide is derived.
Hexylamine: A simpler compound used in the synthesis of tuftsinyl-n-hexylamide.
Other Peptide Derivatives: Various modified peptides with similar structures and functions .
Uniqueness
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide stands out due to its enhanced stability and biological activity compared to its parent compound, tuftsin. The hexylamide modification provides increased resistance to enzymatic degradation, making it a more effective agent in various applications .
Properties
CAS No. |
144022-57-1 |
---|---|
Molecular Formula |
C27H53N9O5 |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
InChI Key |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Canonical SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
sequence |
XKPR |
Synonyms |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.